![molecular formula C13H10F3N3OS B5836137 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as PPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPTA is a small molecule inhibitor that targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Mécanisme D'action
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide targets BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional co-activators. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting the transcription of genes that are regulated by BRD4.
Biochemical and Physiological Effects:
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide also reduces the expression of genes that are involved in cancer cell survival and metastasis. In inflammation, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In cardiovascular diseases, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide reduces myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its high potency and specificity for BRD4, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and cardioprotective effects. However, the limitations of using 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Orientations Futures
For research on 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide include the development of more potent and selective inhibitors of BRD4, the identification of biomarkers for patient selection, and the evaluation of the efficacy of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies. In addition, the role of BRD4 in other diseases such as neurological disorders and viral infections needs to be further investigated.
Méthodes De Synthèse
The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from commercially available chemicals. The first step involves the preparation of 2-mercaptopyrimidine, which is then converted to 2-(2-pyrimidinylthio)acetic acid. The final step involves the coupling of 2-(2-pyrimidinylthio)acetic acid with 3-(trifluoromethyl)aniline to yield 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by targeting BRD4, which is overexpressed in many types of cancer. 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)9-3-1-4-10(7-9)19-11(20)8-21-12-17-5-2-6-18-12/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJWJGLDOFTMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

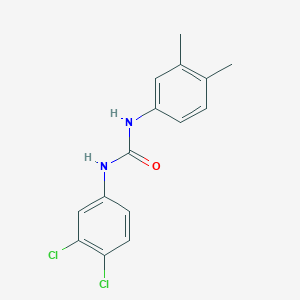
![N-(5-fluoro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5836055.png)
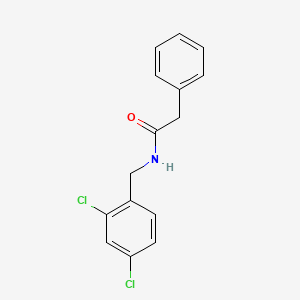
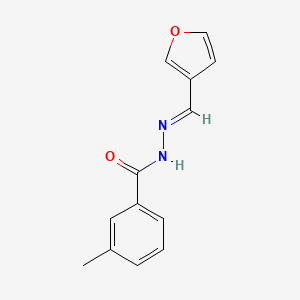
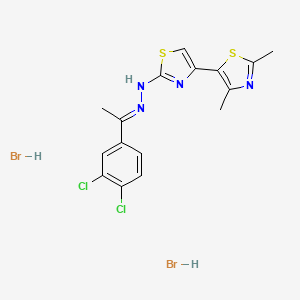
![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5836078.png)
![(2-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5836082.png)
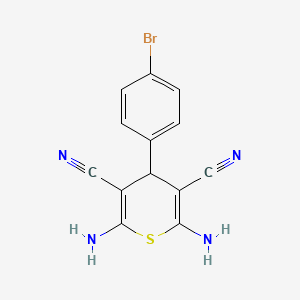
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)
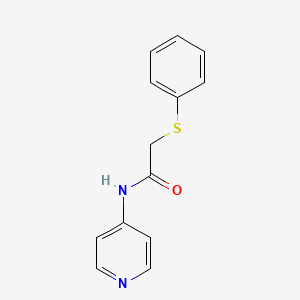
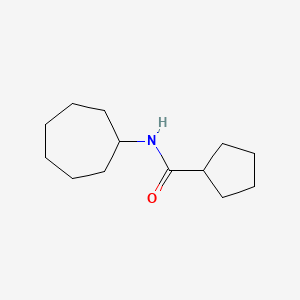
![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)